molecular formula C23H22ClNO6 B15137770 2-[(E)-2-(2-chlorophenyl)ethenyl]-5,7-dihydroxy-8-[(3S,4R)-3-hydroxy-1-methyl-1-oxidopiperidin-1-ium-4-yl]chromen-4-one

2-[(E)-2-(2-chlorophenyl)ethenyl]-5,7-dihydroxy-8-[(3S,4R)-3-hydroxy-1-methyl-1-oxidopiperidin-1-ium-4-yl]chromen-4-one

Cat. No.: B15137770
M. Wt: 443.9 g/mol
InChI Key: UTLGMOYCLHFDMX-BYGPCAPMSA-N
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Description

2-[(E)-2-(2-chlorophenyl)ethenyl]-5,7-dihydroxy-8-[(3S,4R)-3-hydroxy-1-methyl-1-oxidopiperidin-1-ium-4-yl]chromen-4-one is a synthetic organic compound that belongs to the class of flavonoids. This compound is characterized by its complex structure, which includes a chlorophenyl group, a chromenone core, and a piperidinium moiety. Flavonoids are known for their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-2-(2-chlorophenyl)ethenyl]-5,7-dihydroxy-8-[(3S,4R)-3-hydroxy-1-methyl-1-oxidopiperidin-1-ium-4-yl]chromen-4-one typically involves multiple steps, including the formation of the chromenone core, the introduction of the chlorophenyl group, and the attachment of the piperidinium moiety. Common synthetic routes may include:

    Formation of the Chromenone Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: This can be achieved through a Heck reaction, where a chlorophenyl halide is coupled with an appropriate olefin.

    Attachment of the Piperidinium Moiety: This step may involve the reaction of a piperidine derivative with the chromenone intermediate under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to improve yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-[(E)-2-(2-chlorophenyl)ethenyl]-5,7-dihydroxy-8-[(3S,4R)-3-hydroxy-1-methyl-1-oxidopiperidin-1-ium-4-yl]chromen-4-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The double bonds and carbonyl groups can be reduced under suitable conditions.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines and thiols can be employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes and interactions.

    Medicine: Potential therapeutic applications due to its biological activities, such as anti-inflammatory, antioxidant, and anticancer properties.

    Industry: Use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(E)-2-(2-chlorophenyl)ethenyl]-5,7-dihydroxy-8-[(3S,4R)-3-hydroxy-1-methyl-1-oxidopiperidin-1-ium-4-yl]chromen-4-one involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, and other proteins.

    Pathways: Signal transduction pathways, gene expression regulation, and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    2-[(E)-2-(2-chlorophenyl)ethenyl]-5,7-dihydroxychromen-4-one: Lacks the piperidinium moiety.

    2-[(E)-2-(2-chlorophenyl)ethenyl]-5,7-dihydroxy-8-methylchromen-4-one: Contains a methyl group instead of the piperidinium moiety.

Uniqueness

The presence of the piperidinium moiety in 2-[(E)-2-(2-chlorophenyl)ethenyl]-5,7-dihydroxy-8-[(3S,4R)-3-hydroxy-1-methyl-1-oxidopiperidin-1-ium-4-yl]chromen-4-one distinguishes it from other similar compounds, potentially enhancing its biological activity and specificity.

Properties

Molecular Formula

C23H22ClNO6

Molecular Weight

443.9 g/mol

IUPAC Name

2-[(E)-2-(2-chlorophenyl)ethenyl]-5,7-dihydroxy-8-[(3S,4R)-3-hydroxy-1-methyl-1-oxidopiperidin-1-ium-4-yl]chromen-4-one

InChI

InChI=1S/C23H22ClNO6/c1-25(30)9-8-15(20(29)12-25)21-18(27)11-19(28)22-17(26)10-14(31-23(21)22)7-6-13-4-2-3-5-16(13)24/h2-7,10-11,15,20,27-29H,8-9,12H2,1H3/b7-6+/t15-,20+,25?/m0/s1

InChI Key

UTLGMOYCLHFDMX-BYGPCAPMSA-N

Isomeric SMILES

C[N+]1(CC[C@@H]([C@@H](C1)O)C2=C(C=C(C3=C2OC(=CC3=O)/C=C/C4=CC=CC=C4Cl)O)O)[O-]

Canonical SMILES

C[N+]1(CCC(C(C1)O)C2=C(C=C(C3=C2OC(=CC3=O)C=CC4=CC=CC=C4Cl)O)O)[O-]

Origin of Product

United States

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